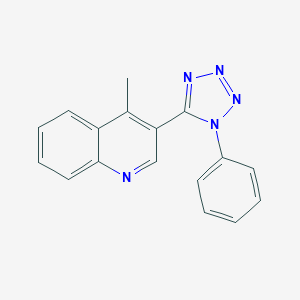
4-methyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPTQ and is a heterocyclic compound that contains a quinoline ring and a tetrazole ring.
作用機序
The mechanism of action of MPTQ is not fully understood. However, studies have shown that MPTQ can inhibit the activity of DNA topoisomerase I, which is an enzyme that is essential for DNA replication and transcription. MPTQ can also induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
MPTQ has been shown to have several biochemical and physiological effects. Studies have shown that MPTQ can induce cell cycle arrest and apoptosis in cancer cells. MPTQ can also inhibit the growth of bacteria by disrupting their cell membrane. Additionally, MPTQ has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the significant advantages of MPTQ is its potent antitumor and antibacterial activity. MPTQ can be used in the development of new drugs for the treatment of cancer and bacterial infections. However, one of the limitations of MPTQ is its potential toxicity. MPTQ can be toxic to normal cells at high concentrations, and its toxicity needs to be carefully evaluated before its use in clinical settings.
将来の方向性
There are several future directions for the research on MPTQ. One of the significant directions is the development of new drugs based on MPTQ. Researchers can modify the structure of MPTQ to improve its potency and reduce its toxicity. Additionally, further studies are needed to understand the mechanism of action of MPTQ fully. The potential applications of MPTQ in the field of photodynamic therapy also need to be explored further. Overall, MPTQ has significant potential in various fields of scientific research, and further studies are needed to fully realize its potential.
Conclusion:
In conclusion, MPTQ is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of MPTQ is well-established, and the compound can be synthesized with high purity and yield. MPTQ has potential applications in the development of new drugs for the treatment of cancer and bacterial infections. However, its potential toxicity needs to be carefully evaluated before its use in clinical settings. There are several future directions for the research on MPTQ, and further studies are needed to fully realize its potential.
合成法
The synthesis of MPTQ involves the reaction of 4-methylquinoline-3-carboxylic acid with sodium azide and triphenylphosphine. The resulting compound is then reacted with phenyl isocyanate to produce MPTQ. The synthesis method of MPTQ is well-established, and the compound can be synthesized with high purity and yield.
科学的研究の応用
MPTQ has potential applications in various fields of scientific research. One of the significant applications of MPTQ is in the development of new drugs. MPTQ has been shown to have potent antitumor activity and can inhibit the growth of cancer cells. MPTQ has also been shown to have antibacterial activity and can be used in the development of new antibiotics. Additionally, MPTQ has been shown to have potential applications in the field of photodynamic therapy, where it can be used to selectively target cancer cells.
特性
製品名 |
4-methyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline |
|---|---|
分子式 |
C17H13N5 |
分子量 |
287.32 g/mol |
IUPAC名 |
4-methyl-3-(1-phenyltetrazol-5-yl)quinoline |
InChI |
InChI=1S/C17H13N5/c1-12-14-9-5-6-10-16(14)18-11-15(12)17-19-20-21-22(17)13-7-3-2-4-8-13/h2-11H,1H3 |
InChIキー |
UWARCLXFLOBQRZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC2=CC=CC=C12)C3=NN=NN3C4=CC=CC=C4 |
正規SMILES |
CC1=C(C=NC2=CC=CC=C12)C3=NN=NN3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258098.png)
![3-[(3-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258100.png)
![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)
![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)
![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)






![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)

